

An In-depth Technical Guide to the Characteristics of C7H4BrClF3N

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Cat. No.:	B1290469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic compound, with the molecular formula C7H4BrClF3N, is identified as 3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS No: 1805018-32-9). This halogenated aniline derivative is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.^[1] Its unique structural features, including the presence of bromine, chlorine, and a trifluoromethyl group, impart distinct electronic properties that are of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability and improve binding affinity to biological targets.^[1] This technical guide provides a comprehensive overview of the known characteristics, experimental protocols, and potential applications of this compound, with a focus on empowering researchers in their scientific endeavors.

Physicochemical and Spectroscopic Characteristics

While specific experimental data for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is not extensively available in public literature, the following table summarizes key physicochemical properties based on available information and data from structurally similar compounds. This data provides a foundational understanding of the compound's physical and chemical nature.

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline and Related Compounds

Property	Value	Source/Notes
Molecular Formula	C7H4BrClF3N	-
IUPAC Name	3-Bromo-5-chloro-2-(trifluoromethyl)aniline	[1]
CAS Number	1805018-32-9	[1]
Molecular Weight	274.46 g/mol	[1]
Physical State	Likely a crystalline solid, white to pale yellow in color.	Based on related halogenated anilines. [1]
Solubility	Limited solubility in water; soluble in organic solvents like DMF and DCM.	Characteristic of halogenated aromatic compounds. [1]
Melting Point	Data not available.	-
Boiling Point	Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the boiling point is 221-223 °C.	-
Density	Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the density is 1.71 g/cm ³ .	-

Table 2: Spectroscopic Data Interpretation for Halogenated Anilines

Technique	Expected Observations for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline
¹ H NMR	Aromatic protons will appear as multiplets or distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The amino (-NH ₂) protons will likely appear as a broad singlet.
¹³ C NMR	Carbon atoms attached to electronegative atoms (Br, Cl, F) will be deshielded and appear at higher chemical shifts. The trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum.
IR Spectroscopy	Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), C-N stretching, aromatic C=C stretching, and C-halogen (C-Br, C-Cl) stretching will be observed.
Mass Spectrometry	The molecular ion peak (M ⁺) will be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns will likely involve the loss of halogens and the trifluoromethyl group.

Synthesis and Experimental Protocols

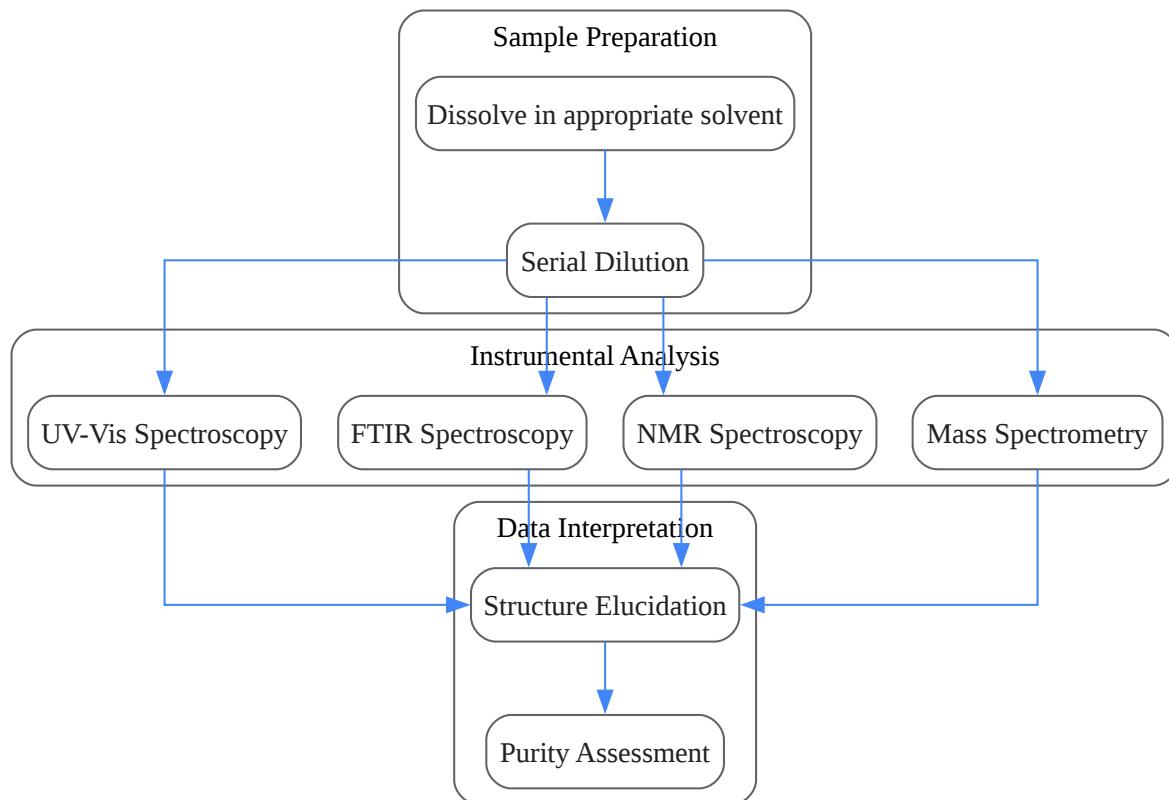
Representative Synthesis of a Halogenated Trifluoromethylaniline

A general multi-step synthesis for a structurally related compound, 3-bromo-5-trifluoromethylaniline, has been reported and can serve as a representative protocol. The synthesis starts from 4-bromo-2-trifluorotoluene and proceeds through acetylation, nitration, deacetylation, deamination, and reduction steps.

DOT Script for Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 3-bromo-5-trifluoromethylaniline.


Detailed Protocol (based on a similar synthesis):

- Acetylation: The starting material, 4-bromo-2-trifluorotoluene, is acetylated to protect the amino group.
- Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid.
- Deacetylation: The acetyl group is removed by hydrolysis to yield the nitrated aniline.
- Deamination: The amino group is removed via a diazotization reaction followed by reduction.
- Reduction: The nitro group is reduced to an amino group to yield the final product, 3-bromo-5-trifluoromethylaniline.

Analytical Protocols

The following are general protocols for the analysis of halogenated anilines, which can be adapted for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline.

DOT Script for Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: General analytical workflow for halogenated anilines.

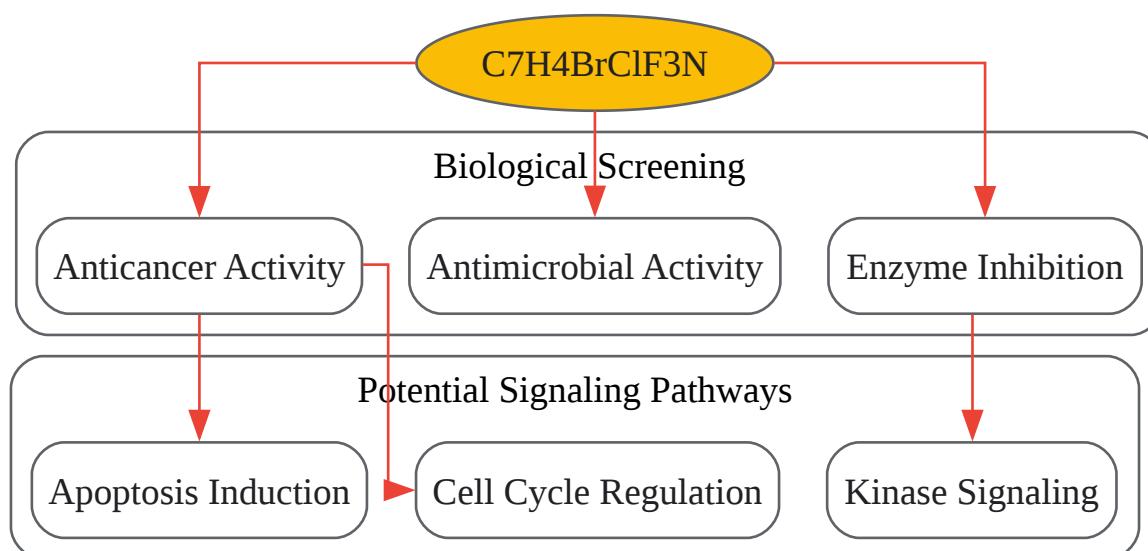
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.
- GC Method:
 - Injector: Set the injector temperature to 250 °C.

- Column: Use a suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Method:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 50-350).

2.2.2. High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
- HPLC System:
 - Column: A C18 reverse-phase column is typically suitable.
 - Mobile Phase: A gradient of acetonitrile and water is commonly used.
 - Detector: UV detector set at a wavelength determined from the UV-Vis spectrum (e.g., around 254 nm).


2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

Biological Activity and Potential Signaling Pathways

While specific biological activities for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline are not well-documented, the general class of halogenated trifluoromethylanilines has been investigated for various biological effects, particularly as intermediates in the synthesis of bioactive molecules. The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and membrane permeability.

DOT Script for Potential Biological Investigation:

[Click to download full resolution via product page](#)

Caption: Investigative workflow for biological activity.

Based on the known activities of similar compounds, potential areas of investigation for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline include:

- **Anticancer Activity:** Many aniline derivatives are precursors to kinase inhibitors and other anticancer agents. Investigations could focus on its effects on cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines.
- **Antimicrobial Activity:** Halogenated aromatic compounds have been explored for their antimicrobial properties. Screening against a panel of bacteria and fungi could reveal potential activity.

- Enzyme Inhibition: The compound could be tested for inhibitory activity against various enzymes, particularly those relevant to disease pathways.

Conclusion

3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive data on this specific molecule is limited, this guide provides a foundational understanding based on its structural characteristics and data from closely related compounds. The detailed experimental protocols and outlined potential biological activities are intended to serve as a valuable resource for researchers, facilitating further exploration and application of this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-chloro-2-(trifluoromethyl)aniline (1805018-32-9) for sale [vulcanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Characteristics of C7H4BrClF3N]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290469#molecular-formula-c7h4brclf3n-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com